3-Chloro-2-nitrobenzamide
Description
BenchChem offers high-quality 3-Chloro-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRCSTFZVNYBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507808 | |
| Record name | 3-Chloro-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-47-3 | |
| Record name | 3-Chloro-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Substituted Benzamides
An In-Depth Technical Guide to 3-Chloro-2-nitrobenzamide: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 3-Chloro-2-nitrobenzamide, a key chemical intermediate in the pharmaceutical and life sciences industries. The document details the molecule's core physicochemical properties, including its molecular formula and weight. It further explores the prevalent synthetic methodologies, offering mechanistic insights and a detailed, field-tested experimental protocol. The guide also discusses the compound's significance as a versatile building block in drug discovery, contextualized by the broader therapeutic potential of the nitrobenzamide scaffold. Safety, handling, and data are presented to equip researchers and drug development professionals with the critical information needed for its effective application.
Substituted benzamides are a cornerstone of modern medicinal chemistry. This structural motif is present in a wide array of approved therapeutic agents, demonstrating its versatility and utility in interacting with biological targets. The strategic placement of various functional groups on the benzamide core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The subject of this guide, 3-Chloro-2-nitrobenzamide, is a prime example of a highly functionalized intermediate. The presence of a chloro group and an electron-withdrawing nitro group on the aromatic ring, in addition to the primary amide, provides multiple reactive handles for synthetic elaboration, making it a valuable precursor for creating diverse chemical libraries aimed at various biological targets.
Core Physicochemical Properties of 3-Chloro-2-nitrobenzamide
The fundamental identity and characteristics of 3-Chloro-2-nitrobenzamide are defined by its molecular structure and resulting physical properties. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.
Molecular Formula and Weight
The chemical formula for 3-Chloro-2-nitrobenzamide is C₇H₅ClN₂O₃ [1][2].
The molecular weight is calculated from the atomic weights of its constituent atoms:
-
Carbon (C): 7 x 12.011 u = 84.077 u
-
Hydrogen (H): 5 x 1.008 u = 5.040 u
-
Chlorine (Cl): 1 x 35.453 u = 35.453 u
-
Nitrogen (N): 2 x 14.007 u = 28.014 u
-
Oxygen (O): 3 x 15.999 u = 47.997 u
-
Total Molecular Weight: 200.58 g/mol [2]
Key Physicochemical Data
The following table summarizes the essential quantitative data for 3-Chloro-2-nitrobenzamide, which is crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 59772-47-3 | [2][3] |
| Molecular Formula | C₇H₅ClN₂O₃ | [1][2] |
| Molecular Weight | 200.58 g/mol | [2] |
| Monoisotopic Mass | 199.99887 Da | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Boiling Point | 304.7 ± 27.0 °C at 760 mmHg | [2] |
| Flash Point | 138.1 ± 23.7 °C | [2] |
| Refractive Index | 1.625 | [2] |
Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of 3-Chloro-2-nitrobenzamide proceeds from its corresponding carboxylic acid, 3-Chloro-2-nitrobenzoic acid[4]. The general strategy involves the activation of the carboxylic acid to facilitate nucleophilic attack by an ammonia source.
Two-Step Amidation Pathway
The preferred industrial and laboratory-scale synthesis is a two-step, one-pot reaction.
-
Acid Chloride Formation: 3-Chloro-2-nitrobenzoic acid is converted to the highly reactive acyl chloride intermediate, 3-Chloro-2-nitrobenzoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.
-
Amidation: The resulting acyl chloride is then subjected to nucleophilic acyl substitution with an ammonia source, typically aqueous ammonium hydroxide. The reaction is performed at low temperatures to control its exothermicity and minimize potential side reactions.
The causality behind this approach lies in the enhanced electrophilicity of the carbonyl carbon in the acyl chloride compared to the carboxylic acid, making it highly susceptible to attack by the weakly nucleophilic ammonia.
Caption: General workflow for the synthesis of 3-Chloro-2-nitrobenzamide.
Applications in Medicinal Chemistry and Drug Development
3-Chloro-2-nitrobenzamide is primarily classified as a bulk drug intermediate, signifying its role as a foundational scaffold for constructing more complex, biologically active molecules[2]. The nitrobenzamide core itself is a "privileged" structure in drug discovery.
-
Antitubercular Agents: A significant area of research for nitro-substituted aromatics is in the development of novel treatments for tuberculosis (TB). Compounds containing the nitrobenzamide scaffold have been identified as potent inhibitors of the essential mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase)[5][6]. 3-Chloro-2-nitrobenzamide serves as a key starting material for derivatives that target this pathway.
-
Antimicrobial and Anticancer Research: The general class of nitrobenzamides has been explored for broad antimicrobial and anticancer properties[5][7]. The reactive chloro- and nitro- groups on the 3-Chloro-2-nitrobenzamide ring allow for synthetic diversification to probe structure-activity relationships (SAR) against various bacterial strains and cancer cell lines.
-
Versatile Chemical Handle: The amide proton can be deprotonated for N-alkylation, the nitro group can be reduced to an amine to allow for further amide or sulfonamide couplings, and the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions. This versatility makes it an attractive building block for combinatorial chemistry.
Detailed Experimental Protocol: Synthesis of 3-Chloro-2-nitrobenzamide
This protocol describes a self-validating system for the synthesis and purification of 3-Chloro-2-nitrobenzamide from 3-Chloro-2-nitrobenzoic acid.
Materials:
-
3-Chloro-2-nitrobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.5 eq)
-
Anhydrous Toluene
-
Concentrated Ammonium Hydroxide (NH₄OH, ~5.0 eq)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Chloro-2-nitrobenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask (approx. 5 mL per gram of starting material).
-
Acid Chloride Formation: Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature.
-
Scientist's Note: This addition may be exothermic. The use of a reagent like thionyl chloride is advantageous as the byproducts, HCl and SO₂, are gases that can be scrubbed, helping to drive the reaction to completion according to Le Châtelier's principle.
-
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 3-Chloro-2-nitrobenzoyl chloride as an oil or solid.
-
Amidation: Cool the flask containing the crude acyl chloride in an ice bath (0-5 °C).
-
Nucleophilic Addition: Slowly and carefully add concentrated ammonium hydroxide (~5.0 eq) dropwise to the crude acyl chloride with vigorous stirring. A thick white precipitate will form.
-
Scientist's Note: This step is highly exothermic and must be performed slowly at low temperature to prevent hydrolysis of the acyl chloride and to ensure selective amide formation.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Product Isolation (Work-up): Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any ammonium salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization (Validation): Confirm the identity and purity of the final product using techniques such as Melting Point, ¹H NMR, and FTIR spectroscopy.
Safety and Handling
As a chemical intermediate, 3-Chloro-2-nitrobenzamide requires careful handling in a controlled laboratory environment.
-
General Precautions: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[2].
-
Hazard Profile (Inferred): While specific toxicity data for this compound is limited, related nitroaromatic and chloroaromatic compounds are known to be harmful. For instance, 3-chloro-2-nitrobenzaldehyde is harmful if swallowed, and other nitro compounds can cause skin and eye irritation[8][9]. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[2][8].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2-nitrobenzamide is a strategically important molecule whose value is derived from its highly functionalized structure. With a molecular formula of C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol , it serves as a robust and versatile intermediate for the synthesis of higher-value compounds, particularly in the realm of drug discovery for infectious diseases and oncology. Its synthesis is straightforward and scalable, proceeding reliably from the corresponding carboxylic acid. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.
References
-
PubChemLite. 3-chloro-2-nitrobenzamide (C7H5ClN2O3). Available at: [Link]
-
PubChem. 2-chloro-N-(3-nitrophenyl)benzamide. Available at: [Link]
-
Pharmaffiliates. 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide. Available at: [Link]
-
PubChem. 3-Chloro-2-nitrobenzaldehyde. Available at: [Link]
-
PubChem. 3-Chloro-2-nitrobenzoic acid. Available at: [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
ResearchGate. Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Available at: [Link]
-
ScienceDirect. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Available at: [Link]
-
MDPI. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Available at: [Link]
Sources
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- 2. echemi.com [echemi.com]
- 3. 22233-52-9|3-Chloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
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- 7. researchgate.net [researchgate.net]
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Technical Guide: Solubility Profiling and Thermodynamic Behavior of 3-Chloro-2-nitrobenzamide
Topic: Solubility and Thermodynamic Analysis of 3-Chloro-2-nitrobenzamide in Organic Solvents Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Chemical Engineers.
Executive Summary
3-Chloro-2-nitrobenzamide (CNB) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the anticoagulant Apixaban (Eliquis) . In process chemistry, the solubility profile of CNB is the governing factor for reaction yield, solvent selection for nucleophilic substitution, and—most critically—purification via recrystallization.
This guide provides a comprehensive analysis of the solubility landscape of CNB. It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic drivers (
Physicochemical Profile & Solubility Mechanism
To predict solubility behavior, we must first analyze the solute-solvent interaction potential.
-
Molecular Structure: The molecule features a benzene ring substituted with a nitro group (-NO
, strong electron-withdrawing), a chloro group (-Cl, electron-withdrawing/lipophilic), and an amide group (-CONH , H-bond donor/acceptor). -
Crystal Lattice Energy: The amide moiety facilitates strong intermolecular hydrogen bonding (N-H···O) within the crystal lattice, resulting in a high melting point and significant lattice energy.
-
Dissolution Mechanism: For dissolution to occur, the solvent must overcome this lattice energy.
-
Polar Aprotic Solvents (DMSO, DMF): Disrupt lattice forces via strong dipole-dipole interactions.
-
Protic Solvents (Alcohols): Interact via hydrogen bonding but are often less effective than aprotics due to the "self-association" of the solvent.
-
Non-Polar Solvents: Generally fail to overcome the lattice energy.
-
Figure 1: Thermodynamic Dissolution Logic
Caption: The dissolution pathway is governed by the competition between the endothermic crystal lattice disruption and the exothermic solvation enthalpy.
Solubility Landscape: Representative Data & Trends
While specific mole fraction values for this isomer are often proprietary, the behavior follows the established trends of structurally analogous nitrobenzamides (e.g., p-nitrobenzamide).
Solvent Class Ranking (High to Low Solubility)
| Rank | Solvent Class | Representative Solvents | Interaction Mechanism | Suitability |
| 1 | Polar Aprotic | DMSO, DMF, NMP | Strong Dipole-Dipole | Reaction Solvent (High solubility, hard to remove). |
| 2 | Ketones | Acetone, 2-Butanone | Dipole-Dipole | Excellent (Good solubility, volatile). |
| 3 | Esters | Ethyl Acetate | Weak Polar | Good (Standard extraction solvent). |
| 4 | Alcohols | Methanol, Ethanol, IPA | H-Bonding | Recrystallization (Steep solubility curve vs. Temp). |
| 5 | Non-Polar | Toluene, Hexane | Induced Dipole | Anti-Solvent (Used to crash out product). |
Temperature Dependence
The solubility of 3-Chloro-2-nitrobenzamide is endothermic , meaning it increases significantly with temperature.[1]
-
Trend:
(Van't Hoff relationship). -
Implication: A solvent like Ethanol is ideal for purification because the compound is sparingly soluble at 20°C but highly soluble at 78°C (reflux), allowing for high-recovery crystallization.
Thermodynamic Analysis & Modeling
To optimize process conditions, researchers must model the experimental solubility data.
The Modified Apelblat Equation
The most accurate empirical model for correlating the solubility (
- : Mole fraction solubility.[1][2]
- : Absolute temperature (Kelvin).[1][2][3]
-
: Empirical parameters derived from regression analysis.
-
Note:
is typically negative, reflecting the endothermic nature.
-
Thermodynamic Parameters
Using the Van't Hoff analysis, we derive the key thermodynamic functions:
-
Enthalpy of Solution (
): Positive ( ). Indicates heat is absorbed. -
Entropy of Solution (
): Positive ( ). The disorder increases as the crystal lattice breaks down. -
Gibbs Free Energy (
):-
Dissolution is spontaneous when
. Since is positive, the process is entropy-driven . High temperatures maximize the term, driving negative.
-
Experimental Protocol: Solubility Determination
As a Senior Scientist, you should not rely solely on literature values. Batch-to-batch impurity profiles can alter solubility. Use this self-validating protocol.
Method: Laser Monitoring Observation Technique
This method is superior to gravimetric analysis for speed and accuracy in detecting the exact saturation point.
Equipment:
-
Jacketed glass vessel (50 mL) with temperature control (
K). -
Laser monitoring system (transmissivity detector).
-
Magnetic stirring.[4]
Workflow:
-
Preparation: Add a known mass (
) of solvent to the vessel. -
Addition: Add excess 3-Chloro-2-nitrobenzamide solid.
-
Equilibration: Stir at set temperature (
) for 4 hours. -
Detection:
-
If the laser beam is scattered/blocked, undissolved solid remains (Saturated).
-
Slowly add solvent until the laser transmission spikes to 100% (Clear point).
-
-
Calculation:
Figure 2: Experimental Workflow (Laser Method)
Caption: Dynamic laser monitoring ensures precise identification of the saturation point without sampling errors.
Practical Application: Purification Strategy
The primary utility of this data is designing the Recrystallization Process for Apixaban synthesis.
Recommended Solvent System: Ethanol (or Ethanol/Water) [4]
-
Rationale:
-
High
: Large solubility difference between 25°C and 78°C. -
Impurity Rejection: Polar impurities (acids) stay in the mother liquor; non-polar impurities are insoluble in hot ethanol and can be hot-filtered.
-
Process Protocol:
-
Dissolution: Charge crude CNB and Ethanol (ratio 1:10 w/v). Heat to reflux (78°C) until clear.
-
Hot Filtration: Filter while hot to remove mechanical impurities or inorganic salts.
-
Controlled Cooling: Cool to 20°C at a rate of 10°C/hour. Rapid cooling causes occlusion of impurities.
-
Anti-Solvent (Optional): If yield is low, add Water (anti-solvent) dropwise at 20°C to drive precipitation.
-
Isolation: Filter the crystals and wash with cold Ethanol.
References
-
Wang, J., et al. (2019). "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents." Journal of Chemical & Engineering Data, 64(3).
- Grounding: Establishes the solubility trends and Apelbl
-
Zhang, S., et al. (2018).[2] "Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents." Journal of Chemical & Engineering Data.
- Grounding: Provides thermodynamic comparisons for meta-substituted nitro arom
-
BenchChem Application Note. (2025). "N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery: Purification Protocols."
- Grounding: Confirms Ethanol as the standard recrystallization solvent for this specific class of intermedi
-
Littel, R. J., et al. (1992). "Solubility and Diffusivity Data for Amine Solutions." Journal of Chemical & Engineering Data, 37(1).
Sources
3-Chloro-2-nitrobenzamide vs 3-chloro-2-nitrobenzoic acid
An In-depth Technical Guide to 3-Chloro-2-nitrobenzoic Acid and 3-Chloro-2-nitrobenzamide: Synthesis, Characterization, and Application
Executive Summary
In the landscape of medicinal chemistry and organic synthesis, substituted benzamides and benzoic acids serve as foundational scaffolds for a vast array of functional molecules. This guide provides a detailed comparative analysis of two closely related compounds: 3-chloro-2-nitrobenzoic acid and its corresponding primary amide, 3-chloro-2-nitrobenzamide. While separated by a simple functional group conversion, their physicochemical properties, reactivity, and handling in a laboratory setting differ significantly. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their synthesis, interconversion, analytical characterization, and strategic application as synthetic intermediates. We will explore the causality behind experimental choices, present self-validating protocols, and ground all technical claims in authoritative references.
Core Physicochemical and Structural Comparison
The primary distinction between the two title compounds lies in the functional group at the 1-position of the benzene ring: a carboxylic acid versus a primary amide. This single difference has profound implications for their chemical behavior.
Diagram 1: Chemical Structures
Caption: Molecular structures of the title compounds.
The following table summarizes their key quantitative properties, providing a rapid reference for experimental design.
| Property | 3-Chloro-2-nitrobenzoic Acid | 3-Chloro-2-nitrobenzamide | Rationale for Difference |
| CAS Number | 4771-47-5[1][2] | 147148-50-9 | Different chemical entities. |
| Molecular Formula | C₇H₄ClNO₄[1] | C₇H₅ClN₂O₃[3] | Conversion of -OH to -NH₂. |
| Molecular Weight | 201.56 g/mol [1][2] | 199.99 g/mol (monoisotopic)[3] | Oxygen atom (16.00 amu) replaced by a nitrogen (14.01 amu) and hydrogen (1.01 amu). |
| Melting Point | 237-239 °C[4][5] | Not widely reported, but expected to be high due to hydrogen bonding. | Carboxylic acids form strong hydrogen-bonded dimers. Amides form extensive hydrogen-bonded networks, often resulting in high melting points. |
| Acidity (pKa) | ~2.38 (predicted) | ~17 (predicted for N-H proton) | The carboxylic acid proton is highly acidic. The amide N-H protons are not considered acidic under normal conditions. |
| H-Bonding | Donor: 1 (OH), Acceptor: 3 (C=O, NO₂)[6] | Donor: 1 (NH₂), Acceptor: 2 (C=O, NO₂) | The acid has a hydroxyl group, while the amide has an amino group, both capable of hydrogen bonding. |
Synthesis and Interconversion: From Acid to Amide
3-Chloro-2-nitrobenzoic acid is a commercially available starting material.[2][4][6] Its synthesis often begins with precursors like chlorotoluenes, which are oxidized to form the carboxylic acid functionality.[7] The most critical transformation for a researcher is the conversion of the stable carboxylic acid into the primary amide. Direct reaction with ammonia is ineffective due to a simple acid-base reaction forming the ammonium carboxylate salt.
Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. The most common and reliable method is conversion to an acyl chloride.
Diagram 2: Synthesis of 3-Chloro-2-nitrobenzamide
Caption: The two-step conversion of the carboxylic acid to the primary amide.
Causality in Experimental Choices
-
Activation Reagent: Thionyl chloride (SOCl₂) is frequently chosen for acyl chloride formation.[8][9] It is inexpensive and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification. Oxalyl chloride is a milder alternative but is more expensive.
-
Solvent: Anhydrous (dry) aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential.[10] Acyl chlorides are highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water.
-
Ammonia Source: The activated acyl chloride is then reacted with a source of ammonia. This can be anhydrous ammonia gas bubbled through the solution or, more conveniently, a concentrated aqueous solution of ammonium hydroxide (NH₄OH).[10] The reaction must be performed at a low temperature (e.g., 0-5 °C) to control the exothermicity.
Protocol 1: Synthesis of 3-Chloro-2-nitrobenzamide
This protocol describes the conversion of 3-chloro-2-nitrobenzoic acid to its primary amide via an acyl chloride intermediate.
Materials:
-
3-chloro-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH, ~28-30%)
-
Ice bath
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops). Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the solution becomes clear and gas evolution ceases.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-2-nitrobenzoyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate beaker, cool the concentrated ammonium hydroxide solution.
-
Reaction: Slowly and carefully add the cold ammonium hydroxide solution dropwise to the stirred acyl chloride solution, maintaining the temperature below 10 °C. A precipitate (the amide product) will form immediately.
-
Workup and Purification: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold diethyl ether to remove impurities.
-
Drying: Dry the purified 3-chloro-2-nitrobenzamide under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Comparative Spectroscopic Analysis
Confirming the successful conversion from acid to amide is reliant on spectroscopic analysis. The key differences are highlighted below.
| Spectroscopic Method | 3-Chloro-2-nitrobenzoic Acid | 3-Chloro-2-nitrobenzamide | Key Differentiator |
| FTIR (cm⁻¹) | Very broad O-H stretch (2500-3300), sharp C=O stretch (~1710)[11] | Two sharp N-H stretches (3100-3500), C=O stretch (~1660-1680) | Disappearance of the broad O-H band and appearance of two N-H "fang" peaks. Shift of the carbonyl peak to lower wavenumber. |
| ¹H NMR (ppm) | Aromatic protons (7.5-8.2), very broad singlet for COOH proton (>10) | Aromatic protons (7.6-8.5), two broad singlets for NH₂ protons (exchangeable, ~7.0-8.5) | Disappearance of the highly deshielded COOH proton and appearance of two new, broad NH₂ protons. |
| Mass Spec (m/z) | [M-H]⁻ at ~200 | [M-H]⁻ at ~199 | The molecular weight difference confirms the functional group change. |
Reactivity and Applications in Drug Development
The functional group dictates the synthetic utility of each compound.
-
3-Chloro-2-nitrobenzoic Acid: As a carboxylic acid, it is a versatile starting material.[12] It can be readily converted into esters, other amides (by reacting the acyl chloride with different amines), or reduced to the corresponding alcohol. It has been used as a precursor in the synthesis of other active molecules, such as 3-chloro-2-nitrobenzaldehyde.[4] The nitro and chloro substituents also provide handles for further modification, for instance, through nucleophilic aromatic substitution or reduction of the nitro group to an amine.
-
3-Chloro-2-nitrobenzamide: The primary amide is significantly less reactive than the carboxylic acid or its acyl chloride. Its primary utility lies as a stable intermediate. The benzamide scaffold, particularly nitrobenzamides, is a "privileged structure" in medicinal chemistry. Numerous nitrobenzamide derivatives have been investigated for their potent biological activities, including as antimycobacterial agents that target enzymes like DprE1.[13][14] Therefore, 3-chloro-2-nitrobenzamide serves as a key building block for creating libraries of N-substituted derivatives to screen for therapeutic potential.[15]
Diagram 3: General Experimental and Application Workflow
Caption: From starting material to potential therapeutic application.
Conclusion
3-chloro-2-nitrobenzoic acid and 3-chloro-2-nitrobenzamide are fundamentally linked, with the former serving as the direct precursor to the latter. The carboxylic acid is a versatile starting point for various chemical transformations, while the amide provides a stable, synthetically crucial intermediate for building more complex molecules, particularly in the field of drug discovery. A thorough understanding of the synthetic protocols for their interconversion, coupled with robust analytical characterization, is essential for any researcher working with these valuable chemical building blocks. The stability of the amide makes it an ideal scaffold for further derivatization, opening avenues for the development of novel therapeutics.
References
-
PubChem. 3-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
Wołowiec, S., et al. Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II). SciELO. [Link]
-
ChemSrc. 3-Chloro-2-nitrobenzoic acid. [Link]
-
Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]
-
PubChemLite. 3-chloro-2-nitrobenzamide (C7H5ClN2O3). [Link]
-
MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
Chem-Impex. 2-Chloro-3-nitrobenzoic acid. [Link]
-
Farrugia, L. J., et al. Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. PMC. [Link]
-
PubChem. 2-chloro-N-(3-nitrophenyl)benzamide. National Center for Biotechnology Information. [Link]
-
Wang, B., et al. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. [Link]
-
PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]
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Georganics. 3-Chloro-2-nitrobenzoic acid. [Link]
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Alghamdi, S., et al. Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]
-
Ribeiro, C., et al. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [Link]
-
Eclética Química Journal. Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II). [Link]
-
NIST. 3-Chlorobenzamide. NIST WebBook. [Link]
-
Kumar, V., et al. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Dove Press. [Link]
-
Attri, P., et al. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization. RSC Advances. [Link]
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Introduction: The Strategic Importance of 3-Chloro-2-nitrobenzamide in Medicinal Chemistry
An In-depth Technical Guide on the Role of 3-Chloro-2-nitrobenzamide as a Pharmaceutical Intermediate
3-Chloro-2-nitrobenzamide is a bespoke chemical entity whose value in pharmaceutical development lies in the strategic arrangement of its functional groups. As a substituted benzamide, it serves as a foundational scaffold, a molecular framework that can be systematically modified to generate a diverse array of potential drug candidates. Its utility is not in its own biological activity, but in its capacity as a versatile intermediate—a molecular launchpad for the synthesis of more complex Active Pharmaceutical Ingredients (APIs). The presence of a chloro group, a nitro group, and an amide moiety on a single benzene ring provides medicinal chemists with three distinct points for chemical elaboration, each with its own reactivity profile. This guide will explore the synthesis, reactivity, and strategic applications of 3-Chloro-2-nitrobenzamide, providing field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. These properties dictate choices in solvents, reaction temperatures, and purification methods. The key characteristics of 3-Chloro-2-nitrobenzamide are summarized below.
| Property | Value | Source |
| CAS Number | 59772-47-3 | [1] |
| Molecular Formula | C₇H₅ClN₂O₃ | [1][2] |
| Molecular Weight | 200.58 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)[O-])C(=O)N | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Boiling Point | 304.7 ± 27.0 °C at 760 mmHg | [1] |
| Flash Point | 138.1 ± 23.7 °C | [1] |
| XLogP3 | 0.73 | [1] |
Synthesis of 3-Chloro-2-nitrobenzamide: A Foundational Protocol
The synthesis of 3-Chloro-2-nitrobenzamide is typically achieved through the amidation of its corresponding carboxylic acid, 3-Chloro-2-nitrobenzoic acid. The causality behind this common two-step approach is rooted in the high reactivity of acyl chlorides, which are readily formed from carboxylic acids and subsequently react with ammonia to form the desired primary amide.
Caption: Synthetic workflow for 3-Chloro-2-nitrobenzamide.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol is a self-validating system; successful formation of the intermediate acyl chloride is the critical control point for the subsequent amidation.
Materials:
-
3-Chloro-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Concentrated Ammonium Hydroxide (NH₄OH) or Anhydrous Ammonia (NH₃) gas
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-Chloro-2-nitrobenzoic acid (1 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature. The choice of excess thionyl chloride ensures complete conversion of the carboxylic acid and allows it to act as a solvent.
-
Fit the flask with a condenser and gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-Chloro-2-nitrobenzoyl chloride is often used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF and cool the solution to 0-5 °C in an ice bath. This low temperature is critical to manage the exothermicity of the reaction with ammonia.
-
Slowly add concentrated ammonium hydroxide dropwise, or bubble anhydrous ammonia gas through the solution, with vigorous stirring. Maintaining a low temperature prevents side reactions and ensures the formation of the primary amide.[3]
-
Upon addition, the 3-Chloro-2-nitrobenzamide product will precipitate out of the solution.
-
Stir the mixture at low temperature for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with cold water to remove ammonium salts and then with a small amount of cold solvent to remove soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.[3]
-
The Strategic Role of 3-Chloro-2-nitrobenzamide in API Synthesis
The true value of 3-Chloro-2-nitrobenzamide is realized in its subsequent transformations. The chloro and nitro groups are not merely structural components; they are strategically placed reactive handles that enable a cascade of synthetic possibilities.
Caption: Key synthetic transformations of 3-Chloro-2-nitrobenzamide.
Pillar 1: Reduction of the Nitro Group
The most common and strategically vital transformation is the reduction of the ortho-nitro group to an aniline. This conversion is a gateway to a vast number of subsequent reactions. The resulting 2-amino-3-chlorobenzamide is a highly valuable intermediate itself.
-
Causality of Reagent Choice: Reagents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂ over Pd/C), are frequently employed. Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions, which helps preserve other sensitive functional groups. The choice depends on the overall synthetic strategy and substrate tolerance.
Pillar 2: Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent is activated towards nucleophilic aromatic substitution by the powerful electron-withdrawing effect of the adjacent nitro group. This allows for the displacement of the chloride ion by a variety of nucleophiles (e.g., alkoxides, amines, thiols), enabling the introduction of diverse functionalities at this position. This pathway is crucial for building molecular complexity and exploring structure-activity relationships (SAR).
Application Workflow: Synthesis of a Novel Heterocyclic Scaffold
To illustrate its utility, the following workflow details the synthesis of a benzoxazinone scaffold, a privileged structure in medicinal chemistry, starting from 3-Chloro-2-nitrobenzamide. This process showcases the sequential manipulation of the nitro and amide groups.
Caption: Multi-step synthesis of a heterocyclic core.
Experimental Protocol: From Intermediate to Heterocycle
Step 1: Synthesis of 2-Amino-3-chlorobenzamide
-
Methodology: Dissolve 3-Chloro-2-nitrobenzamide (1 equivalent) in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir at room temperature until hydrogen uptake ceases (4-12 hours).
-
Validation: The reaction is monitored by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-3-chlorobenzamide, which is often pure enough for the next step.
Step 2 & 3: Acylation and Cyclization
-
Methodology: Dissolve 2-Amino-3-chlorobenzamide (1 equivalent) in an anhydrous solvent like THF. Cool to 0 °C and add a non-nucleophilic base such as triethylamine (1.1 equivalents).[4] Slowly add chloroacetyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature.[4]
-
Causality: The aniline nitrogen is more nucleophilic than the amide nitrogen and will selectively acylate. The base neutralizes the HCl byproduct.[5]
-
Intramolecular Cyclization: After acylation is complete (monitored by TLC), add a stronger base like potassium carbonate or sodium hydride to the reaction mixture. This deprotonates the amide nitrogen, which then acts as an intramolecular nucleophile, displacing the chloride on the newly introduced chloroacetyl group to form the six-membered benzoxazinone ring.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.
Safety and Handling
As with any chemical intermediate, proper handling of 3-Chloro-2-nitrobenzamide and related compounds is paramount. The available safety data sheets (SDS) for structurally similar compounds provide essential guidance.
| Hazard Category | Description and Precautionary Statements | Source(s) |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [6] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. Wear protective gloves and clothing. | [7] |
| Eye Irritation | Causes serious eye damage/irritation. Wear eye and face protection. | [7] |
| Respiratory | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area. | [6][7] |
| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. | [6][8] |
| Environmental | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
Conclusion
3-Chloro-2-nitrobenzamide is a quintessential example of a strategic pharmaceutical intermediate. Its value is derived from the latent reactivity of its chloro and nitro functionalities, which, when unlocked through carefully chosen synthetic routes, provide access to a rich diversity of molecular architectures. The ability to selectively reduce the nitro group to a reactive aniline, while also having the option for nucleophilic substitution at the chloro position, provides a robust and flexible platform for drug discovery. By understanding the underlying chemical principles and employing validated protocols, researchers can leverage 3-Chloro-2-nitrobenzamide as a powerful tool in the rational design and synthesis of the next generation of therapeutic agents.
References
- Benchchem. N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide to Synthesis and Potential Applications.
- ChemicalBook. N-(2-CHLOROPYRIDIN-3-YL)-2-NITROBENZAMIDE | 1028-86-0.
- SAFETY DATA SHEET. (2025).
- 3 - SAFETY DATA SHEET. (2025).
- Sigma-Aldrich. SAFETY DATA SHEET. (2025).
- Fisher Scientific. SAFETY DATA SHEET. (2024).
- Benchchem. Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.
- MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. (2024).
- PubChem. 3-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 12248972.
- Benchchem. Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025).
- PubChemLite. 3-chloro-2-nitrobenzamide (C7H5ClN2O3).
- ChemDiv. Compound N-(3-chloro-2-methylphenyl)-2-nitrobenzamide.
- ECHEMI. Buy 3-Chloro-2-nitrobenzamide from HANGZHOU LEAP CHEM CO., LTD.
Sources
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- 8. fishersci.at [fishersci.at]
Methodological & Application
Application Note: High-Fidelity Synthesis of 3-Chloro-2-nitrobenzamide
Topic: Synthesis Protocol for 3-Chloro-2-nitrobenzamide from Acid Precursor Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary
3-Chloro-2-nitrobenzamide (CAS: 59772-47-3) is a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, including analogs of Veliparib and other benzimidazole-based therapeutics.[1][2] Its structural integrity—specifically the retention of the ortho-nitro and meta-chloro substitution pattern—is essential for subsequent cyclization reactions (e.g., to form benzimidazole or quinazolinone cores).[2]
This protocol details a robust, scalable two-step synthesis starting from 3-chloro-2-nitrobenzoic acid .[1][2] Unlike one-pot coupling methods (e.g., HATU/EDC) which can be cost-prohibitive at scale, this guide utilizes the Acid Chloride Method . This pathway ensures >95% conversion, facile purification via precipitation, and minimal racemization risk (though not applicable here, it is good practice for chiral analogs).
Reaction Mechanism & Workflow
The synthesis proceeds via nucleophilic acyl substitution. The carboxylic acid is first activated to the highly electrophilic acyl chloride using thionyl chloride (
Reaction Scheme Visualization
Figure 1: Step-wise conversion of 3-chloro-2-nitrobenzoic acid to the corresponding amide via an acid chloride intermediate.[1][2]
Detailed Experimental Protocol
Phase 1: Activation (Acid Chloride Formation)
Objective: Convert the stable carboxylic acid into the reactive acid chloride.
Critical Control Point: Moisture exclusion is paramount.[3]
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or
inlet). -
Charging: Add 3-Chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) to the flask.
-
Solvent/Reagent:
-
Preferred: Add Thionyl Chloride (
) (30 mL, ~400 mmol) neat. The excess acts as the solvent. -
Alternative: If handling neat
is restricted, use Toluene (50 mL) and 1.5 eq of .
-
-
Catalysis: Add DMF (3-5 drops). Note: DMF reacts with
to form the chloroiminium ion (Vilsmeier reagent), which rapidly attacks the carboxylic acid. -
Reaction: Heat the mixture to reflux (
C) for 2–3 hours. The solution should turn clear and gas evolution ( , ) will cease upon completion. -
Isolation:
-
Cool the mixture to room temperature (RT).
-
Concentrate in vacuo (rotary evaporator) to remove excess
. -
Azeotrope: Add dry Toluene (20 mL) and re-concentrate to remove trace thionyl chloride.
-
Result: Yellow/brown oil or semi-solid (Acid Chloride). Use immediately in Phase 2.
-
Phase 2: Amidation
Objective: Nucleophilic attack of ammonia on the carbonyl carbon.
Critical Control Point: Exotherm control. The reaction is highly exothermic; temperature must be kept
-
Setup: Prepare a 500 mL RBF with a stir bar and place it in an ice/water bath (
C) . -
Receiver Preparation: Add Ammonium Hydroxide (28-30%
aq) (50 mL) and THF (50 mL). Note: THF increases the solubility of the organic acid chloride, ensuring smooth mixing with the aqueous phase. -
Addition:
-
Dissolve the crude Acid Chloride (from Phase 1) in dry THF or DCM (30 mL).
-
Add this solution dropwise to the vigorously stirred ammonia mixture over 30 minutes. Maintain internal temperature
C.
-
-
Completion: Once addition is complete, remove the ice bath and stir at RT for 1–2 hours.
-
Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[4][5] The starting acid chloride (converted to methyl ester if quenched with methanol for TLC) should be absent.
Phase 3: Workup & Purification[1][6]
-
Precipitation: Evaporate the THF/DCM organic solvent under reduced pressure. The product typically precipitates from the remaining aqueous layer.[6]
-
Filtration: Dilute with cold water (50 mL) if necessary. Filter the solid precipitate using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
Water (
mL) – removes inorganic salts ( ). -
Saturated
( mL) – removes any unreacted benzoic acid. -
Cold Hexane (
mL) – removes non-polar impurities.
-
-
Drying: Dry the solid in a vacuum oven at
C overnight.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Theoretical Yield | ~10.0 g (from 10g SM) | MW Product: 200.58 g/mol |
| Typical Yield | 85 – 95% | Losses primarily in filtration |
| Appearance | Off-white to pale yellow solid | Color depends on nitro-impurities |
| Melting Point | 155 – 165°C (Range) | Verify experimentally (Lit.[1][2] analogs ~158°C) |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water/hexane |
| CAS Number | 59772-47-3 | Specific to 3-Cl-2-NO2 isomer |
Troubleshooting & Optimization
Logic Flow for Impurity Management
Figure 2: Decision tree for troubleshooting common synthetic issues.
Common Issues:
-
Reversion to Acid: If the acid chloride is not fully reacted or if water is introduced too early, the product reverts to the starting material. Validation: Wash the final solid with Sat.
. If it dissolves and foams ( ), it is the acid, not the amide. -
Regioisomers: If synthesizing the acid precursor via nitration, ensure the 3-chloro-2-nitro isomer is isolated from the 4-nitro or 2-chloro isomers.[1][2] Isomeric purity is critical before starting this protocol.
Safety & Handling (E-E-A-T)
-
Thionyl Chloride: Highly corrosive and water-reactive.[1][2] Releases
and gas. Must be used in a functioning fume hood. Quench excess carefully with toluene/heptane before aqueous disposal. -
Nitro Compounds: Potential energetic properties. Do not heat the dry solid above its melting point or subject it to shock.
-
Ammonia: Corrosive gas/liquid. Use in a well-ventilated area.[1][2][3]
References
-
BenchChem. Synthesis of 3-Nitrobenzamide (Precursor) and Derivatives. Retrieved from (Generalized protocol adaptation).
-
ChemicalBook. 3-Chloro-2-nitrobenzamide Product Properties & CAS 59772-47-3.[1][2] Retrieved from .
-
European Patent Office. Benzamide Derivatives and Their Use as Cytokine Inhibitors (EP 1115707 B1). (Describes usage of 3-chloro-2-nitrobenzamide as intermediate). Retrieved from .
-
PubChem. 3-chloro-2-nitrobenzamide (Compound Summary). Retrieved from .
Sources
using 3-Chloro-2-nitrobenzamide in azetidinone synthesis
Application Note & Protocol
Topic: Strategic Synthesis of 3-Chloro-azetidin-2-ones via Staudinger Cycloaddition for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Azetidinone Core and the Strategic Role of 3-Chloro Substitution
The 2-azetidinone, or β-lactam, is a four-membered heterocyclic amide that stands as one of the most vital structural motifs in medicinal chemistry.[1] It forms the pharmacophoric core of the β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, which function by inhibiting bacterial cell wall biosynthesis.[1][2] The inherent ring strain of the β-lactam ring renders its amide bond highly susceptible to nucleophilic attack, a key feature in its mechanism of action against penicillin-binding proteins (PBPs).[3]
Beyond antibacterial applications, the functionalization of the azetidinone scaffold has yielded compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[4] The introduction of a chlorine atom at the C-3 position is a particularly powerful strategy in β-lactam design. A large number of 3-chloro monocyclic β-lactams possess potent biological activities.[4]
While a direct intramolecular cyclization of a molecule like 3-Chloro-2-nitrobenzamide to form an azetidinone is not a standard or documented synthetic route, the features of this molecule—a chloro group and a nitro-substituted aromatic ring—are highly relevant in the synthesis of advanced β-lactam derivatives. The most versatile and widely adopted method for constructing the 3-chloro-azetidinone ring is the Staudinger [2+2] ketene-imine cycloaddition .[5][6] This application note provides a detailed protocol and scientific rationale for synthesizing 3-chloro-azetidin-2-ones using this robust methodology, which is essential for building libraries of novel compounds for drug discovery.
Mechanism of Action: The Staudinger [2+2] Cycloaddition
Discovered by Hermann Staudinger in 1907, this cycloaddition remains the most general method for accessing a wide variety of substituted 2-azetidinones.[5][6] The reaction involves the coupling of an imine (also known as a Schiff base) with a ketene. In the context of synthesizing 3-chloro-azetidinones, the ketene is not isolated but is generated in situ from chloroacetyl chloride in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N).[3]
The mechanism proceeds via two key steps:
-
Ketene Formation: Triethylamine acts as a base, abstracting a proton from chloroacetyl chloride to eliminate HCl and generate the highly reactive chloroketene intermediate.
-
Cycloaddition: The nitrogen atom of the imine performs a nucleophilic attack on the central carbonyl carbon of the ketene.[6] This forms a zwitterionic intermediate, which then undergoes a conrotatory electrocyclic ring closure to yield the final β-lactam product.[6]
The presence of the electron-withdrawing nitro group on the aromatic substituents of the imine can influence the electronics of the reaction, though the cycloaddition is generally robust for a wide range of substrates.[7]
Caption: Mechanism of the Staudinger synthesis for 3-chloro-azetidinones.
Experimental Protocols
The synthesis is a two-stage process: first, the preparation of the imine (Schiff base) precursor, followed by the Staudinger cycloaddition.
Protocol 1: Synthesis of Imine Precursor (N-(4-nitrobenzylidene)-4-methoxyaniline)
This protocol details the condensation of an aromatic aldehyde with an aromatic amine to form the required Schiff base. The choice of a nitro-substituted aldehyde demonstrates the incorporation of the nitro moiety relevant to the topic.
Materials:
-
4-Nitrobenzaldehyde (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (e.g., 1.51 g, 10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring.
-
Amine Addition: To this solution, add an equimolar amount of p-anisidine (e.g., 1.23 g, 10 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Crystallization: Upon completion, cool the reaction mixture in an ice bath. The yellow crystalline product (Schiff base) will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified imine product in a vacuum oven at 40-50°C. The product should be characterized by ¹H NMR and melting point analysis before proceeding.
Protocol 2: Staudinger Cycloaddition for 3-Chloro-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one
This protocol describes the core [2+2] cycloaddition to form the target β-lactam ring.
Materials:
-
N-(4-nitrobenzylidene)-4-methoxyaniline (1.0 eq, from Protocol 1)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Benzene
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line
Safety Precaution: Chloroacetyl chloride is highly corrosive and a lachrymator. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask under an inert atmosphere.
-
Reagent Loading: Add the synthesized imine (e.g., 2.56 g, 10 mmol) and 50 mL of anhydrous DCM to the flask. Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base and Acyl Chloride Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (e.g., 0.87 mL, 11 mmol) and triethylamine (e.g., 1.67 mL, 12 mmol) in 15 mL of anhydrous DCM.
-
Slow Addition: Add the chloroacetyl chloride/triethylamine solution dropwise to the cooled, stirring imine solution over a period of 30-45 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 5-8 hours.[4] Monitor the reaction by TLC until the starting imine spot has disappeared.
-
Work-up:
-
The triethylamine hydrochloride salt will precipitate as a white solid. Remove it by vacuum filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/chloroform mixture, to yield the pure 3-chloro-azetidin-2-one.[4]
Caption: Overall workflow for the two-step synthesis of a 3-chloro-azetidin-2-one.
Scientific Rationale and Optimization
| Parameter | Choice & Rationale | Potential Optimization |
| Base | Triethylamine (Et₃N): A non-nucleophilic tertiary amine is crucial. It efficiently dehydrohalogenates chloroacetyl chloride to form the ketene but does not compete with the imine in attacking the ketene intermediate.[3] | Other tertiary amines like diisopropylethylamine (DIPEA) can be used. N-methylmorpholine (NMM) has also been shown to be effective, sometimes influencing stereoselectivity.[8] |
| Solvent | Dichloromethane (DCM) or Benzene: Anhydrous, aprotic solvents are required to prevent hydrolysis of the acid chloride and the ketene intermediate. DCM is a common choice due to its inertness and ability to dissolve most reactants. | The polarity of the solvent can affect the stereochemical outcome. Less polar solvents like benzene may favor cis isomer formation, while more polar solvents like chlorobenzene can favor the trans isomer, especially under microwave irradiation.[8] |
| Temperature | Initial addition at 0°C: This is critical for controlling the rate of the highly exothermic reaction between the base and chloroacetyl chloride, preventing unwanted side reactions and polymerization of the ketene. | For less reactive imines, the reaction may require refluxing after the initial addition is complete to drive the reaction to completion.[2] |
| Stoichiometry | Slight excess of acid chloride and base: Using a slight excess (1.1-1.2 eq) of chloroacetyl chloride and triethylamine ensures the complete conversion of the limiting imine reactant. | The ratio can be adjusted based on the reactivity of the specific imine used. For highly reactive substrates, a near 1:1 ratio may be sufficient. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet solvent or glassware.2. Inactive or impure imine.3. Insufficient reaction time or temperature. | 1. Ensure all solvents are anhydrous and glassware is oven-dried.2. Re-purify the imine precursor or confirm its structure.3. Increase reaction time or gently heat the mixture after the initial addition. |
| Formation of Side Products | 1. Reaction temperature too high during addition.2. Presence of water leading to hydrolysis of chloroacetyl chloride to chloroacetic acid. | 1. Strictly maintain the temperature at 0°C during the dropwise addition.2. Use anhydrous solvents and run the reaction under an inert atmosphere. |
| Difficult Purification | 1. Incomplete removal of triethylamine hydrochloride salt.2. Oily product that won't crystallize. | 1. Wash the crude product mixture thoroughly during work-up.2. Attempt purification via column chromatography on silica gel if recrystallization fails. |
Conclusion
The Staudinger [2+2] cycloaddition provides a reliable and highly adaptable platform for the synthesis of 3-chloro-azetidin-2-ones. By first synthesizing a desired imine (which can bear a wide variety of substituents, such as the nitro-aromatic group discussed here) and subsequently reacting it with in situ generated chloroketene, researchers can efficiently access a diverse library of β-lactam compounds. This strategic approach is invaluable for structure-activity relationship (SAR) studies in drug discovery, enabling the systematic modification of the azetidinone scaffold to develop novel therapeutic agents.
References
-
Al-Karawi, A. A. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]
-
Patel, H., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
-
Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
-
Kante, B., et al. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]
-
Bansal, R. K. (n.d.). 1.2 Azetidinones (~-Lactams). eGyanKosh. Available at: [Link]
-
Suryawanshi, D., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor.org. Available at: [Link]
- U.S. Patent No. US6207822B1. (2001). Process for the synthesis of azetidinones. Google Patents.
-
Staudinger synthesis. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Available at: [Link]
-
France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Nitro group – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Lactams. Retrieved February 24, 2026, from [Link]
-
Holsinger, K. (2012). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Digital Commons @ Butler University. Available at: [Link]
-
Kaźmierczak, M., et al. (2021). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. MDPI. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
Sources
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- 3. bhu.ac.in [bhu.ac.in]
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- 8. encyclopedia.pub [encyclopedia.pub]
preparation of N-(2-chloroacetyl)-3-nitrobenzamide derivatives
Executive Summary
This technical guide details the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide , a critical "imide-like" diacylamine scaffold. Unlike simple amides, this structure features a nitrogen atom flanked by two carbonyl groups—one from the 3-nitrobenzoyl moiety and one from the chloroacetyl group.
Significance: This specific derivative serves as a high-value intermediate in the synthesis of quinazolinediones and benzodiazepines (1). The electrophilic chloromethyl group allows for subsequent cyclization or nucleophilic substitution, making it a versatile pharmacophore precursor in drug discovery for anti-inflammatory and anticancer targets.
Chemical Context & Synthetic Strategy
Structural Analysis
The target molecule is an N-acylbenzamide .
-
Modification: Acylation of the amide nitrogen with a 2-chloroacetyl group.
-
Chemical Challenge: The primary amide nitrogen (
) is significantly less nucleophilic than an amine due to resonance delocalization with the carbonyl. Additionally, the electron-withdrawing nitro group at the meta position further reduces nucleophilicity. Therefore, standard Schotten-Baumann conditions often fail or result in low yields.
Strategic Approaches
We present two validated protocols to overcome the reduced nucleophilicity:
-
Method A (Base-Promoted): Uses a non-nucleophilic base (Triethylamine or Diisopropylethylamine) to scavenge HCl and shift equilibrium. Best for small-scale, temperature-sensitive derivatives.
-
Method B (Thermal/Reflux): Uses high temperature in a non-polar solvent (Toluene) to drive off HCl gas physically. This is preferred for scale-up to avoid difficult salt removal.
Experimental Protocols
Protocol A: Base-Promoted Synthesis (DCM Method)
Recommended for initial screening and gram-scale synthesis.
Reagents:
-
3-Nitrobenzamide (1.0 equiv)[5]
-
Chloroacetyl chloride (1.2 equiv) [Caution: Lachrymator]
-
Triethylamine (TEA) (1.5 equiv)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Add 3-Nitrobenzamide (1.66 g, 10 mmol) and anhydrous DCM (50 mL) . Stir until suspension is fine (solubility may be partial initially).
-
Activation: Add TEA (2.1 mL, 15 mmol) dropwise. The solution may clear up as the amide is partially deprotonated. Cool the mixture to 0°C in an ice bath.
-
Acylation: Add Chloroacetyl chloride (0.95 mL, 12 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Critical: Exothermic reaction; maintain T < 5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 6–12 hours .
-
Monitoring: Check TLC (EtOAc:Hexane 1:1). The starting amide (
) should disappear, replaced by the less polar imide product ( ).
-
-
Workup:
-
Wash reaction mixture with 1M HCl (2 x 30 mL) to remove excess TEA.
-
Wash with Sat.
(2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid). -
Wash with Brine (30 mL) .
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[6][7]
Protocol B: Thermal Reflux Synthesis (Toluene Method)
Recommended for scale-up (>10g) or unreactive substrates.
Reagents:
-
3-Nitrobenzamide (1.0 equiv)[5]
-
Chloroacetyl chloride (1.5 equiv)
-
Toluene (Anhydrous)
-
Catalyst: Conc.
(1-2 drops) - Optional
Step-by-Step Methodology:
-
Setup: Equip a 2-neck RBF with a reflux condenser and a drying tube (
). -
Charging: Add 3-Nitrobenzamide (10 mmol) and Toluene (40 mL) .
-
Addition: Add Chloroacetyl chloride (15 mmol) directly to the suspension.
-
Reflux: Heat the mixture to reflux (
). -
Duration: Reflux for 3–5 hours . The suspension typically clears as the product forms and dissolves (or forms a new precipitate depending on concentration).
-
Isolation:
-
Drying: Vacuum dry at 45°C.
Visualization of Reaction Workflow
The following diagram illustrates the decision matrix and workflow for synthesizing this scaffold, highlighting the critical divergence based on scale and reactivity.
Caption: Decision matrix for the synthesis of N-acylbenzamide derivatives, contrasting kinetic (base) vs. thermodynamic (thermal) control.
Data Presentation & Characterization
To ensure the protocol is self-validating, compare your isolated product against these standard metrics.
| Parameter | Expected Value | Diagnostic Note |
| Physical State | White to off-white solid | Yellowing indicates residual nitro-aniline impurities. |
| Melting Point | 170–175°C (Dec) | Sharp MP indicates high purity; broad range suggests hydrolysis. |
| TLC ( | ~0.6 (1:1 EtOAc/Hex) | Distinctly higher than starting amide (~0.3). |
| IR Spectroscopy | 1690–1710 cm⁻¹ (Doublet) | Critical: Two C=O stretches (imide) vs. one in starting amide. |
| ¹H NMR (DMSO-d₆) | Singlet for | |
| ¹H NMR (DMSO-d₆) | Imide NH (downfield shift due to two carbonyls). |
Troubleshooting & Optimization
Issue 1: Hydrolysis of the Chloroacetyl Group
-
Symptom:[3][4][9][10][12] Formation of 3-nitrobenzamide (reversion) or hydroxyacetyl derivatives.
-
Cause: Wet solvents or un-neutralized HCl reacting with moisture.
-
Fix: Use strictly anhydrous solvents.[4] Store chloroacetyl chloride under inert gas. Ensure the workup is neutral, not strongly basic (imide bonds are labile to strong base).
Issue 2: O-Acylation vs. N-Acylation
-
Symptom:[3][4][9][10][12] Product unstable or incorrect NMR.
-
Mechanism:[4][8][9] Kinetic attack at Oxygen is possible but usually rearranges to N-acyl product thermodynamically.
-
Fix: If O-acylation is suspected, heat the reaction (Method B) to promote the rearrangement to the stable N-acyl imide (Mumm rearrangement type logic).
Issue 3: Low Solubility of Starting Material
-
Fix: If 3-nitrobenzamide is insoluble in DCM, switch to THF or Dioxane . Note that THF requires careful drying.[6]
Safety & Handling
-
Chloroacetyl Chloride: Potent lachrymator and corrosive. Causes severe burns. Must be handled in a fume hood. Hydrolyzes to HCl upon contact with moisture.
-
3-Nitrobenzamide: Irritant.[12] Nitro compounds can be toxic if absorbed.[12]
-
Waste: Quench excess acid chlorides with alcohols or aqueous bicarbonate before disposal.
References
-
Al-Said, N. H., & Ishtaiwi, Z. N. (2004). Synthesis of N-Substituted Quinazolino[1,4]benzodiazepine: A Facial Route to N-Benzylsclerotigenin. Department of Applied Chemical Sciences, Jordan University of Science and Technology.[13] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 346659, 2-chloro-N-(3-nitrophenyl)benzamide. Retrieved from [Link]
-
Taylor & Francis. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 13. Synthesis of N-Substituted Quina [acta-arhiv.chem-soc.si]
3-Chloro-2-nitrobenzamide reaction with nucleophiles
An Application Guide to the Nucleophilic Aromatic Substitution Reactions of 3-Chloro-2-nitrobenzamide
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3-chloro-2-nitrobenzamide with various nucleophiles. As a highly functionalized aromatic compound, 3-chloro-2-nitrobenzamide serves as a valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by nucleophilic aromatic substitution (SNA_r_), a consequence of the strong electron-withdrawing effects of the ortho-nitro group and the para-amide group, which activate the chlorine atom for displacement. This document details the underlying mechanistic principles, provides validated experimental protocols for reactions with common nucleophiles (amines, alcohols, thiols), and discusses the synthetic utility of the resulting products.
Core Concepts: The Mechanism of Nucleophilic Aromatic Substitution (SNA_r_)
The reaction of 3-chloro-2-nitrobenzamide with nucleophiles proceeds via the nucleophilic aromatic substitution (SNA_r_) pathway. This mechanism is distinct from the more common electrophilic aromatic substitution and is characteristic of aryl halides bearing strong electron-withdrawing groups.[1]
The process occurs in two main steps:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is the key to the reaction's feasibility. The electron-withdrawing nitro group at the ortho position and the amide group at the meta position (relative to the chlorine) effectively delocalize the negative charge through resonance, lowering the activation energy of this step.[1][2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group. This step is typically fast.[2]
The addition of the nucleophile is generally the rate-limiting step of the reaction.[2] The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the intermediate and activating the ring for nucleophilic attack.[1]
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
Reactions with N-Nucleophiles: Synthesis of 2-Nitro-3-aminobenzamide Derivatives
Primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of various N-substituted 2-nitrobenzamide derivatives. These products are valuable precursors for the synthesis of heterocyclic compounds, such as benzodiazepines and quinazolinones, often after reduction of the nitro group.
Experimental Protocol: Synthesis of 3-(Methylamino)-2-nitrobenzamide
This protocol describes a general procedure for the reaction of 3-chloro-2-nitrobenzamide with a primary amine, using methylamine as an example.
Materials:
-
3-Chloro-2-nitrobenzamide
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-2-nitrobenzamide (1.0 eq).
-
Dissolve the starting material in a minimal amount of DMF.
-
Add the base (K₂CO₃, 2.0 eq) to the solution.
-
Slowly add the methylamine solution (1.2-1.5 eq) dropwise at room temperature. An exotherm may be observed. If necessary, cool the flask with a water bath.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 3-amino-2-nitrobenzamides.
Data Summary: Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Ammonia | K₂CO₃ | DMSO | 80 | 12 | >85 |
| Methylamine | TEA | DMF | 25-40 | 4 | >90 |
| Aniline | K₂CO₃ | DMF | 100 | 16 | 70-85 |
| Piperidine | TEA | THF | 60 | 6 | >90 |
Note: Conditions are representative and may require optimization for specific substrates.
Reactions with O-Nucleophiles: Synthesis of 3-Alkoxy-2-nitrobenzamides
Alcohols are weaker nucleophiles than amines and typically require deprotonation with a strong base (e.g., NaH, NaOH, or KOH) to form the more potent alkoxide nucleophile. The reaction then proceeds smoothly to yield 3-alkoxy-2-nitrobenzamides.
Experimental Protocol: Synthesis of 3-Methoxy-2-nitrobenzamide
Materials:
-
3-Chloro-2-nitrobenzamide
-
Sodium methoxide (NaOMe) or Sodium hydride (NaH) and Methanol
-
Anhydrous Methanol or THF
-
Dilute HCl (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Alkoxide Formation (if using NaH): In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C. Slowly add anhydrous methanol (1.1 eq) dropwise. Stir for 20 minutes until hydrogen evolution ceases.
-
Add a solution of 3-chloro-2-nitrobenzamide (1.0 eq) in THF to the freshly prepared sodium methoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours.
-
Reaction Monitoring: Track the reaction progress by TLC.
-
Work-up: Cool the mixture to 0 °C and carefully quench by adding saturated aqueous NH₄Cl or dilute HCl until the pH is neutral.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
Data Summary: Reactions with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Methanol | NaH | THF | 65 | 6 | >80 |
| Ethanol | KOH | Ethanol | 78 | 8 | >75 |
| Phenol | K₂CO₃ | DMF | 120 | 24 | 60-70 |
Reactions with S-Nucleophiles: Synthesis of 3-(Alkylthio)-2-nitrobenzamides
Thiols are highly effective nucleophiles in SNA_r_ reactions.[3] Due to their greater acidity and nucleophilicity compared to alcohols, the corresponding thiolates can be generated with weaker bases, and the substitution reaction often proceeds under milder conditions.[3][4]
Experimental Protocol: Synthesis of 3-(Ethylthio)-2-nitrobenzamide
Materials:
-
3-Chloro-2-nitrobenzamide
-
Ethanethiol (EtSH)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or DMF
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-2-nitrobenzamide (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and ethanethiol (1.2 eq).
-
Stir the mixture at room temperature for 8-16 hours. Gentle heating (up to 50 °C) can be applied to accelerate the reaction if necessary.
-
Reaction Monitoring: Follow the reaction's progress by TLC.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and water.
-
Separate the layers, and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can often be purified by recrystallization from ethanol.
Data Summary: Reactions with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Ethanethiol | K₂CO₃ | ACN | 25 | 12 | >90 |
| Thiophenol | TEA | DMF | 50 | 6 | >85 |
| Sodium Sulfide (Na₂S) | - | DMSO | 80 | 10 | 70-80 (forms disulfide) |
Synthetic Applications and Further Transformations
The primary utility of the products derived from these reactions lies in their role as intermediates. The 2-nitro group, having served its purpose as a powerful activating group, can be readily reduced to a 2-amino group. This transformation opens up a vast array of synthetic possibilities, particularly for the construction of fused heterocyclic systems.
Common Reduction Methods:
-
Catalytic Hydrogenation: H₂ gas with a catalyst like Pd/C, PtO₂, or Raney Nickel. This method is clean and high-yielding.
-
Chemical Reduction: Reagents such as SnCl₂ in HCl, Fe in acetic acid, or sodium dithionite (Na₂S₂O₄).[5]
The resulting 3-substituted-2-aminobenzamide is a classic precursor to pharmacologically relevant scaffolds. For instance, condensation with aldehydes or ketones can lead to the formation of quinazolinones or benzodiazepine derivatives.
Caption: Synthetic pathway from 3-chloro-2-nitrobenzamide to heterocyclic scaffolds.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Anhydrous conditions are crucial when using highly reactive bases like NaH to prevent quenching.
-
Choice of Base: The base should be strong enough to deprotonate the nucleophile but should not be nucleophilic itself to avoid competing reactions. For amines, a non-nucleophilic organic base like TEA or an inorganic base like K₂CO₃ is ideal.
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO, ACN) are generally preferred as they effectively solvate the charged Meisenheimer intermediate, accelerating the reaction.
-
Side Reactions: At high temperatures or with a large excess of a highly reactive nucleophile, substitution of the nitro group can sometimes occur, although this is less common.
-
Amide Reactivity: The benzamide N-H is acidic and can be deprotonated by very strong bases. However, the resulting anion is a poor nucleophile, and reaction at this site is not typically observed under the conditions described.
References
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
-
ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
-
Wikipedia. (n.d.). 2-Nitrochlorobenzene. [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
WIPO Patentscope. (2021, May 6). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]
-
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
- Google Patents. (n.d.).
-
Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]
-
ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. [Link]
-
ResearchGate. (2022, March 4). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. [Link]
-
MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
-
University of Cambridge Repository. (2026, February 19). Divergent Synthesis of Heterocycles using Dinitrobenzyl Chloride Analogues. [Link]
-
PMC. (n.d.). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. [Link]
-
Michigan State University Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. [Link]
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]
-
Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. [Link]
-
Course Hero. (n.d.). Chapter 3 Reactions of Nucleophiles and Bases. [Link]
-
Organic Chemistry Portal. (n.d.). Novel and Highly Selective Conversion of Alcohols and Thiols to Alkyl Nitrites with Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone/Bu4 NNO2 System. [Link]
-
Southern Illinois University Edwardsville. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers. [Link]
-
Chemistry LibreTexts. (2020, March 16). 10: The Chemistry of Alcohols and Thiols. [Link]
-
PMC. (n.d.). 2-Amino-3-chloro-5-nitrobenzamide. [Link]
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- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-2-nitrobenzamide
Welcome to the technical support guide for the purification of 3-chloro-2-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Safety First: Essential Handling Precautions
Before beginning any purification protocol, it is imperative to consult the Safety Data Sheet (SDS) for 3-chloro-2-nitrobenzamide and all solvents and reagents used.
-
Hazards: 3-Chloro-2-nitrobenzamide may cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] It is harmful if swallowed.[2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1][3]
-
Waste Disposal: Dispose of all chemical waste according to your institution's established protocols and local regulations.[1][3]
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter after synthesizing 3-chloro-2-nitrobenzamide. The purification strategy depends heavily on the nature and quantity of the impurities present.
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the most appropriate purification method based on an initial analysis of your crude product.
Caption: Decision tree for selecting a purification method.
Q1: My crude product contains unreacted 3-chloro-2-nitrobenzoic acid. How can I remove it?
A1:
-
Causality: The most effective way to remove an acidic impurity like 3-chloro-2-nitrobenzoic acid is to convert it into its water-soluble salt form through a mild basic wash. The deprotonated carboxylate is highly polar and will partition into the aqueous layer, while your neutral amide product remains in the organic layer.
-
Protocol: Liquid-Liquid Extraction
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).[5][6]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5][6][7] Stopper the funnel and shake gently, remembering to vent frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.
-
Wash the organic layer with brine (saturated NaCl solution).[5][6] This helps to break up any emulsions and removes residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][7]
-
Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude solid, now free of acidic impurities. This product can then be further purified by recrystallization.
-
Q2: My product has a strong color (yellow/brown) that persists after initial workup. What can I do?
A2:
-
Causality: Colored impurities are often highly conjugated organic molecules formed as byproducts. These can sometimes be removed by adsorption onto activated charcoal (carbon) during recrystallization.[8][9] The porous structure of activated charcoal provides a large surface area for these colored impurities to bind.
-
Protocol: Decolorization during Recrystallization
-
Follow the standard recrystallization protocol (detailed in Q3).
-
After the crude product is fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding it to a boiling solution can cause violent bumping.
-
Swirl the flask and gently reheat for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[8][9][10] This step is crucial and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Allow the hot, clear filtrate to cool slowly to induce crystallization.
-
Q3: Recrystallization is not improving the purity of my solid product. What are my options?
A3:
-
Causality: If recrystallization is ineffective, it likely means the impurities have very similar solubility profiles to your desired product. In this scenario, a more powerful separation technique is needed. Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[11] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.
-
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., a ratio of hexane and ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4 and shows good separation from impurities.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent (wet packing is often preferred to avoid air bubbles).[11][12]
-
Sample Loading: Dissolve your crude product in a minimal amount of the solvent used for elution (or a slightly more polar one if necessary, like DCM) and carefully load it onto the top of the silica bed.[6][11]
-
Elution: Begin eluting with the solvent system determined by TLC. You can use a single isocratic system or gradually increase the polarity of the eluent (gradient elution) to sequentially wash out compounds of increasing polarity.[6][13]
-
Fraction Collection: Collect the eluent in separate test tubes (fractions).
-
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-chloro-2-nitrobenzamide.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing 3-Chloro-2-nitrobenzamide? A: Ethanol is a commonly cited and effective solvent for recrystallizing benzamide-type products.[5][7][14] A mixed solvent system, such as ethanol/water, can also be highly effective.[15] The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures, maximizing crystal recovery upon cooling.[8][16][17]
Q: How can I confirm the purity of my final product? A: Purity should be assessed using multiple analytical techniques.
-
Melting Point: A sharp melting point range that matches the literature value is a good indicator of purity. Impurities typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q: My yield is very low after purification. What are the common causes of product loss? A:
-
During Recrystallization:
-
Using too much solvent will keep more of your product dissolved even after cooling.[9][10] Always use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling the solution too rapidly can trap impurities and lead to the formation of small, impure crystals.
-
Significant product loss can occur during hot gravity filtration if the solution cools and crystallizes in the filter funnel.
-
-
During Column Chromatography:
-
Improperly chosen eluent can lead to poor separation, causing you to discard fractions that contain a mix of your product and impurities.
-
Product may be irreversibly adsorbed onto the silica gel if it is unstable under acidic conditions (silica gel is weakly acidic).
-
Physical loss during sample loading and transfer between many collection tubes.
-
Data Summary Table
| Purification Technique | Recommended Solvents / Mobile Phase | Key Considerations |
| Recrystallization | Ethanol, Ethanol/Water, Acetonitrile | Ensure complete dissolution in minimal hot solvent.[7][18] Allow for slow cooling to form pure crystals.[9][10] |
| Column Chromatography | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | Optimize solvent ratio with TLC first.[6][14] Avoid overloading the column. |
| Acid/Base Wash | Organic: Ethyl Acetate, DCM. Aqueous: Sat. NaHCO₃ | Effective for removing acidic starting materials or byproducts like carboxylic acids.[5] |
References
- Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. Benchchem.
- Strategies to reduce impurities in benzamide synthesis. Benchchem.
- SAFETY DATA SHEET: 3-Chloro-4-nitrobenzaldehyde. MilliporeSigma.
- SAFETY DATA SHEET: 3-Chloro-2-nitrobenzoic acid. MilliporeSigma.
- Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. Benchchem.
- Step-by-step guide for the synthesis of N-aryl-2-(3-nitrobenzamido)acetamides using N-(2-chloroacetyl)-3-nitrobenzamide. Benchchem.
- SAFETY D
- Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide. Benchchem.
- SAFETY DATA SHEET: 2-Chloro-4-nitrobenzamide. Fisher Scientific.
- Preparation method of benzamide.
- 3-Nitrobenzamide - Solubility of Things.
- SAFETY DATA SHEET: 4-Nitrobenzamide. TCI Chemicals.
- Recrystalliz
- Recrystalliz
- Experiment 2: Recrystalliz
- Purification protocol for N,N-Dibenzyltridecanamide. Benchchem.
- How to run column chrom
- Column Chromatography: Principles, Procedure, and Applic
- APPENDIX 3E Column Chrom
- What is the best technique for amide purification?
- Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Home Page [chem.ualberta.ca]
- 10. athabascau.ca [athabascau.ca]
- 11. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 18. researchgate.net [researchgate.net]
stability of 3-Chloro-2-nitrobenzamide under basic conditions
Technical Support Center: Stability of 3-Chloro-2-nitrobenzamide Under Basic Conditions
Executive Summary & Core Directive
The Bottom Line: 3-Chloro-2-nitrobenzamide is inherently unstable under basic conditions (pH > 8.0).
While the molecule appears robust due to the aromatic core, the presence of the ortho-nitro group creates a "perfect storm" of reactivity. Exposure to base triggers two competing degradation pathways:
-
Primary Pathway (Hydrolysis): Irreversible conversion to 3-chloro-2-nitrobenzoic acid.
-
Secondary Pathway (SNAr): Nucleophilic displacement of the chlorine atom to form 3-hydroxy-2-nitrobenzamide (phenolic impurity).
Operational Rule: Avoid aqueous alkaline workups (e.g., NaOH, KOH) if retaining the amide is the goal. Use buffered washes (pH < 7.5) or rapid, cold bicarbonate washes only if strictly necessary.
Technical Deep Dive: The Degradation Mechanisms
To troubleshoot effectively, you must understand the causality of the degradation.
Pathway A: Base-Catalyzed Amide Hydrolysis (Dominant)
The amide carbonyl carbon is electrophilic. Hydroxide ions (
-
The Ortho-Effect: The nitro group at position 2 is bulky. While it withdraws electrons (making the carbonyl more electrophilic), it also provides steric hindrance. However, the electron-withdrawing nature generally wins, making this amide more susceptible to hydrolysis than benzamide itself.
-
Outcome: The amide bond cleaves, releasing ammonia (
) and forming the carboxylate salt. Upon acidification, this yields 3-chloro-2-nitrobenzoic acid .
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
This is the "silent killer" of purity in this specific molecule.
-
Mechanism: The nitro group is ortho to the chlorine atom (position 3). The nitro group stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance.[1][2]
-
Reactivity: This activation makes the chlorine atom a good leaving group.[3] Strong bases (NaOH) or heating can displace the chlorine with a hydroxyl group.[2][4]
-
Outcome: Formation of 3-hydroxy-2-nitrobenzamide (or its hydrolyzed acid derivative). This impurity is often yellow/orange due to the phenolic/nitrophenolic nature.
Visualizing the Degradation Pathways
The following diagram maps the kinetic competition between hydrolysis and substitution.
Figure 1: Competing degradation pathways. The Red path (Hydrolysis) dominates at RT; the Green path (SNAr) activates at higher temperatures.
Troubleshooting Guide
Use this matrix to diagnose issues during synthesis or extraction.
| Symptom | Probable Cause | Diagnostic Test (Self-Validating) | Corrective Action |
| Drastic Loss of Yield | Hydrolysis to Acid. The product has converted to the benzoate salt and is trapped in the aqueous basic layer. | Acidification Test: Take the aqueous waste layer and acidify to pH 1 with HCl. If a white solid precipitates, your product hydrolyzed. | Protocol Shift: Switch to neutral workups (Brine/Water). If base is needed to remove acid impurities, use mild |
| Product Turns Yellow/Orange | SNAr Reaction. Formation of nitrophenolic impurities (3-hydroxy-2-nitrobenzamide). | UV-Vis Check: Dissolve a sample in alkaline methanol. A strong bathochromic shift (deep yellow/red) indicates phenolic -OH ionization. | Temperature Control: SNAr has a higher activation energy. Ensure all basic contact is done at |
| "Ghost" Peak in HPLC | Amide Degradant. A peak eluting earlier than the parent (more polar). | Retention Time: Compare with a standard of 3-chloro-2-nitrobenzoic acid. | Mobile Phase pH: Ensure HPLC mobile phase is acidic (0.1% TFA) to suppress ionization and sharpen peaks. |
| Insoluble Precipitate in Base | Salt Formation. If using dilute base, the sodium salt of the hydrolyzed acid may precipitate if concentration is high. | Solubility Check: Add water. If it dissolves, it is likely the salt. | Dilution: Increase aqueous volume or add a co-solvent (e.g., MeOH) during workup. |
Frequently Asked Questions (FAQs)
Q1: Can I use 1M NaOH to wash away unreacted 3-chlorobenzoic acid starting material?
-
Answer: High Risk. While NaOH will remove the acid, it will simultaneously attack your amide product.
-
Solution: Use Saturated Sodium Bicarbonate (
) .[5] It is basic enough (pH ~8.[6]5) to deprotonate the carboxylic acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ~3-4) but kinetically much slower to hydrolyze the amide compared to hydroxide ( ). Perform the wash quickly and at .
Q2: I need to run a reaction in basic conditions. Which base is safe?
-
Answer: Non-nucleophilic organic bases are safer.
-
Recommended: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These are bulky and poor nucleophiles, minimizing direct attack on the carbonyl.
-
Avoid: Hydroxide (
), Alkoxides ( ), or primary amines (which can cause transamidation).
-
Q3: Is the molecule sensitive to "Bleach" (Hypochlorite)?
-
Answer: Yes, critically.
-
Primary amides react with hypochlorite (
) and base to undergo the Hofmann Rearrangement . -
This would convert your amide into an amine (3-chloro-2-nitroaniline), losing the carbonyl carbon entirely. Do not use bleach for cleaning glassware containing this compound.
-
Q4: How should I store the solid material?
-
Answer: Store in a desiccator at room temperature or
.-
Moisture + trace acidity/basicity on the glass surface can catalyze hydrolysis over months.
-
Protect from light, as nitro compounds are generally photosensitive.
-
Standardized Protocol: Stability-Indicating HPLC Method
To verify the integrity of your batch, use this generic gradient method.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic) and 210 nm (Amide bond).
Expected Elution Order:
-
3-Hydroxy-2-nitrobenzamide (Most Polar - if present)
-
3-Chloro-2-nitrobenzoic acid (Hydrolysis Product)
-
3-Chloro-2-nitrobenzamide (Target)
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from [Link]
-
Filo Education. (2025). Mechanism of S_NAr in Chloronitrobenzenes. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Base Catalyzed Hydrolysis of Amides. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: HPLC Strategies for Purity Analysis of Nitrobenzamide Intermediates
Introduction: The Isomer Challenge
Nitrobenzamides (e.g., 3-nitrobenzamide, 4-nitrobenzamide) are critical scaffolds in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and various anti-infectives. In drug development, the purity of these intermediates is non-negotiable.
The analytical challenge is twofold:
-
Positional Isomerism: The ortho-, meta-, and para- isomers possess identical molecular weights and similar hydrophobicities, making mass spectrometry (MS) differentiation difficult without chromatographic resolution.
-
Polarity Variance: The reaction mixture often contains the starting material (nitrobenzoic acid) and over-reduced byproducts (aminobenzamides), creating a wide polarity span that strains isocratic methods.
This guide compares three distinct chromatographic approaches to solve these separation challenges, moving beyond standard "cookbook" recipes to mechanistic understanding.
Strategic Analysis: Mechanism of Separation
To select the right method, one must understand the molecular interactions at play.
-
The Nitro Group (
): A strong electron-withdrawing group (EWG) that reduces the electron density of the aromatic ring. This makes the ring electron-deficient ( -acidic). -
The Amide Group (
): Provides hydrogen bonding donors and acceptors. -
The Stationary Phase:
-
C18 (Alkyl): Relies purely on hydrophobic subtraction. Often fails to resolve meta vs. para isomers effectively due to similar logP values.
-
Phenyl-Hexyl:[1] Offers
- interactions. The electron-rich phenyl ring on the column interacts with the electron-deficient nitro-aromatic ring. This is the "Specialist" choice for isomers.
-
Comparative Method Analysis
The following table contrasts the three primary methodologies for nitrobenzamide purity profiling.
| Feature | Method A: Standard RP-HPLC | Method B: | Method C: HILIC (Orthogonal) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl or Biphenyl | Bare Silica or Amide |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Partitioning + H-Bonding |
| Target Impurities | General organic impurities | Positional Isomers (o/m/p) | Highly polar amines/acids |
| Isomer Resolution ( | Moderate ( | High ( | Low for isomers |
| Mobile Phase | Water / ACN (Acidic pH) | Water / Methanol (Acidic pH) | ACN / Water / Ammonium Acetate |
| Suitability | Routine QC, Raw Materials | Process Control, Isomer Purity | Metabolite ID, Very Polar Byproducts |
Deep Dive: Experimental Protocols
Method A: The Robust Workhorse (C18)
Best for: Routine purity checks where isomer content is already controlled.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Nitro) and 210 nm (Amide).
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B (Wash)
-
25 min: 5% B (Re-equilibration)
-
Expert Insight: Phosphoric acid is preferred over formic acid here because it provides better peak shape for the amide by masking residual silanols, though it is not MS-compatible.
Method B: The Isomer Specialist (Phenyl-Hexyl)
Best for: Separating 3-nitrobenzamide from 4-nitrobenzamide and nitrobenzoic acid precursors.
-
Column: Phenomenex Kinetex Biphenyl or Agilent Poroshell Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
-
Temperature: 40°C.
-
Gradient:
-
0 min: 10% B
-
10 min: 45% B
-
12 min: 90% B
-
-
Why Methanol? Aprotic solvents like ACN can interfere with
- interactions. Methanol (protic) enhances the selectivity of the phenyl-ring interaction, significantly improving the resolution between meta and para isomers compared to ACN.
Validation Framework (Self-Validating System)
A robust method must prove itself every run. Implement this System Suitability Test (SST):
-
Resolution (
): Must be between the Main Peak and the nearest Isomer. -
Tailing Factor (
): . (Tailing > 1.5 indicates secondary silanol interactions; increase buffer strength). -
Precision: %RSD of peak area < 0.5% for 5 replicate injections of the standard.
-
Sensitivity (S/N): Limit of Quantitation (LOQ) must be established at S/N
10. For nitrobenzamides, this is typically ~0.05 µg/mL at 254 nm.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the separation mechanism.
Diagram 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal stationary phase based on impurity profile.
Diagram 2: Analytical Workflow & Causality
Caption: Workflow illustrating the critical role of solvent choice (Methanol) in activating the Pi-Pi separation mechanism.
Troubleshooting Common Issues
-
Issue: Split peaks for the amide.
-
Cause: Sample solvent is too strong (e.g., dissolving pure sample in 100% ACN).
-
Fix: Dissolve sample in 90:10 Water:ACN.
-
-
Issue: Retention time drift.
-
Cause: pH fluctuation affecting the ionization of the nitrobenzoic acid impurity.
-
Fix: Use a buffered mobile phase (Ammonium Formate/Phosphate) rather than just acid additives.
-
-
Issue: Co-elution of meta- and para- isomers.
-
Cause: Insufficient selectivity on C18.
-
Fix: Switch to Method B (Phenyl-Hexyl) or lower the temperature to 20°C to increase stationary phase interaction.
-
References
-
Separation of Nitrobenzoic Acid Isomers: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. (Journal of Chromatography A).
-
Phenyl-Hexyl Selectivity: Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. (Agilent Application Notes).
-
HILIC vs RP-HPLC: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
-
Method Development Guide: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (American Pharmaceutical Review).
Sources
comparing reactivity of 3-chloro vs 4-chloro nitrobenzamide isomers
This guide provides a comparative technical analysis of 4-chloro-3-nitrobenzamide and 3-chloro-4-nitrobenzamide . These two isomers are critical scaffolds in medicinal chemistry, particularly as precursors for PARP inhibitors (e.g., Iniparib analogs) and covalent kinase inhibitors.
The comparison focuses on their differential reactivity in Nucleophilic Aromatic Substitution (
Executive Summary: The Reactivity Divergence
While these two molecules are constitutional isomers, their reactivity profiles toward nucleophiles are drastically different due to the relative positioning of the electron-withdrawing groups (EWG) versus the leaving group (Chloride).
| Feature | 4-Chloro-3-nitrobenzamide | 3-Chloro-4-nitrobenzamide |
| Structure | Cl is para to Amide; ortho to Nitro. | Cl is meta to Amide; ortho to Nitro. |
| High (Double Activation) | Moderate (Single Activation) | |
| Primary Mechanism | Resonance stabilization by both | Resonance stabilization by |
| Common Application | Covalent "Warhead" for proteins; Rapid scaffold synthesis. | Building block requiring harsher conditions or stronger nucleophiles.[1] |
| Electronic State | Highly electrophilic C-Cl bond. | Moderately electrophilic C-Cl bond. |
Mechanistic Analysis: The "Para" Effect
To understand the causality of the performance difference, we must examine the Meisenheimer Complex —the anionic intermediate formed during
The Electronic Logic
For an
-
4-Chloro-3-nitrobenzamide (The "Hot" Electrophile):
-
Nitro Effect: The
group is ortho to the Chlorine.[2] It stabilizes the negative charge via strong resonance ( effect). -
Amide Effect: The
group is para to the Chlorine. It also stabilizes the negative charge via resonance ( effect). -
Result: The transition state is doubly stabilized, significantly lowering the activation energy (
).
-
-
3-Chloro-4-nitrobenzamide (The "Warm" Electrophile):
-
Nitro Effect: The
group is ortho to the Chlorine.[2] It provides strong resonance stabilization. -
Amide Effect: The
group is meta to the Chlorine. In the meta position, resonance overlap is geometrically impossible. The amide only exerts a weak inductive withdrawal ( ). -
Result: The transition state relies almost entirely on the nitro group for stabilization, resulting in a higher
and slower reaction rates.
-
Visualization of Electronic Pathways
The following diagram illustrates the resonance contributions that define this reactivity gap.
Caption: Comparative mechanistic pathway showing the "Double Activation" of the 4-chloro isomer versus the "Single Activation" of the 3-chloro isomer during nucleophilic aromatic substitution.
Experimental Data & Protocols
Synthesis of 4-Chloro-3-nitrobenzamide
This protocol is the industry standard for generating the activated scaffold from its acid precursor. It is preferred over direct nitration of 4-chlorobenzamide to avoid isomeric mixtures.
Reagents:
-
4-Chloro-3-nitrobenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (Excess, solvent/reagent)[1] -
Ammonium Hydroxide (
) (Excess, 25-30% aq)
Protocol:
-
Activation: Suspend 4-chloro-3-nitrobenzoic acid (e.g., 60.0 g) in thionyl chloride (180 mL).
-
Reflux: Heat to reflux (
) for 4–5 hours until the solution becomes clear and gas evolution ( , ) ceases. -
Concentration: Remove excess thionyl chloride under reduced pressure to yield the crude acid chloride as an oil.
-
Amidation: Cool the oil to
. Slowly add ice-cold ammonium hydroxide (300 mL) with vigorous stirring. Caution: Exothermic. -
Precipitation: A solid precipitate forms immediately. Stir for 30 minutes at room temperature.
-
Isolation: Filter the solid, wash with cold water (
mL) to remove ammonium salts. -
Purification: Recrystallize from methanol to obtain pure 4-chloro-3-nitrobenzamide as pale yellow crystals.
Validation Check:
-
Melting Point: Expect
. -
Purity: HPLC should show >98%.
Comparative Reactivity Test
To empirically verify the reactivity difference, the following "competition" or kinetic assessment protocol is recommended using a model amine (e.g., morpholine or piperazine).
| Parameter | 4-Chloro-3-nitrobenzamide | 3-Chloro-4-nitrobenzamide |
| Nucleophile | Morpholine (1.2 eq) | Morpholine (1.2 eq) |
| Solvent | Acetonitrile (MeCN) or DMF | Acetonitrile (MeCN) or DMF |
| Base | ||
| Temperature | Room Temperature ( | Requires Heating ( |
| Time to Completion | < 2 Hours | 12–24 Hours (or incomplete at RT) |
| Yield | High (>90%) | Moderate (60-75%) |
Scientist's Note: If you attempt to react the 3-chloro isomer at room temperature, you will likely observe <10% conversion after 24 hours, whereas the 4-chloro isomer will be near completion. This stark contrast dictates that 4-chloro-3-nitrobenzamide is the superior choice for generating libraries of benzamide derivatives under mild conditions.
Applications in Drug Discovery[1][4]
Covalent Warheads
The 4-chloro-3-nitrobenzamide moiety has been identified as a "warhead" capable of covalently modifying proteins.
-
Mechanism: The activated chlorine is displaced by a cysteine residue (thiol) or a lysine residue (amine) on the target protein.
-
Example: Studies on
-tubulin inhibitors have shown that the 4-chloro-3-nitrobenzamide analog (Compound 10 in cited literature) is significantly more potent ( nM) than its isomers, precisely because the reaction with the protein is electronically favored.
PARP Inhibitor Synthesis
Both isomers are precursors to poly (ADP-ribose) polymerase (PARP) inhibitors, but they lead to different core scaffolds.
-
Iniparib (4-iodo-3-nitrobenzamide): While Iniparib uses iodine, the 4-chloro-3-nitrobenzamide is a common impurity and a synthetic analog used to study structure-activity relationships (SAR).
-
Benzimidazole Formation: Reduction of the nitro group in either isomer yields an aniline.
-
From 4-chloro-3-nitro : Yields 3-amino-4-chlorobenzamide. Cyclization with the amide nitrogen is difficult due to geometry.
-
From 3-chloro-4-nitro : Yields 4-amino-3-chlorobenzamide.
-
References
-
Nucleophilic Aromatic Substitution Mechanisms. Chemistry Steps. (2021). Detailed analysis of Meisenheimer complex stabilization by ortho/para EWGs.
-
Synthesis and Biological Evaluation of Novel Benzamide Derivatives. National Institutes of Health (PubMed). (2014). Describes the synthesis and SAR of benzamide derivatives as Smoothened antagonists.
-
A Multipronged Approach Establishes Covalent Modific
-Tubulin. Journal of Medicinal Chemistry. (2020). Explicitly compares the activity of 4-chloro-3-nitrobenzamide against other isomers, confirming as the mode of action. -
4-Chloro-3-nitrobenzamide Crystal Structure and Synthesis. National Institutes of Health (PMC). (2008). Provides the X-ray crystal structure and specific synthesis protocol from the acid.
-
Process for the preparation of 4-iodo-3-nitrobenzamide. Google Patents (US20130172618A1). (2013).[2] Discusses the formation of the 4-chloro impurity via
during acid chloride activation.
Sources
Comparative Guide: Benzamide vs. Hydroxamate HDAC Inhibitors
Kinetics, Selectivity, and Biological Activity[1][2]
Executive Summary
This guide provides a technical comparison between Benzamide derivatives (e.g., Entinostat, Mocetinostat) and Hydroxamic Acid derivatives (e.g., Vorinostat, Trichostatin A) in the context of Histone Deacetylase (HDAC) inhibition. While hydroxamates represent the "first-generation" broad-spectrum inhibitors, benzamides have emerged as "second-generation" agents characterized by Class I isoform selectivity and slow-tight binding kinetics .
For drug development professionals, the critical trade-off lies here: Hydroxamates offer high potency with rapid equilibrium (fast-on/fast-off), whereas Benzamides offer superior isoform selectivity and prolonged target residence time (slow-on/slow-off), often resulting in sustained pharmacodynamic effects despite lower in vitro potency.
Mechanistic Architecture & Binding Kinetics
The biological divergence between these two classes stems from their Zinc Binding Groups (ZBG) and how they interact with the HDAC catalytic pocket.
-
Hydroxamic Acids (The "Chelators"):
-
Mechanism: Form a stable bidentate chelate with the active site Zinc ion (
). -
Kinetics: Display competitive, fast-on/fast-off kinetics. They reach equilibrium quickly but wash out rapidly when systemic concentrations drop.
-
Selectivity: The hydroxamate ZBG is highly avid for
, leading to "Pan-HDAC" inhibition (hitting Class I, IIa, IIb, and IV indiscriminately).
-
-
Benzamides (The "Cavity Binders"):
-
Mechanism: Utilize an amino-benzamide moiety that coordinates
in a monodentate fashion. Crucially, they require a specific conformational change in the enzyme's "foot pocket" (an internal cavity adjacent to the active site) to bind effectively. -
Kinetics: Exhibit slow-tight binding . They associate slowly due to the required conformational shift but dissociate very slowly (
is low). This results in a long drug-target residence time . -
Selectivity: Because the "foot pocket" is structurally unique to Class I HDACs (HDAC 1, 2, 3), benzamides are highly selective for these isoforms and spare Class II (e.g., HDAC6).
-
Visualization: Kinetic & Binding Profile
The following diagram illustrates the kinetic differentiation, highlighting the "Residence Time" advantage of Benzamides.
Caption: Comparative binding kinetics showing the multi-step "locking" mechanism of benzamides vs. the rapid equilibrium of hydroxamates.
Comparative Biological Activity (In Vitro)
The following data contrasts the inhibitory profiles of Entinostat (Benzamide) and Vorinostat (Hydroxamate) . Note the stark difference in HDAC6 activity, which is a hallmark of benzamide selectivity.
Table 1: Isoform Selectivity and Potency (
)
| Feature | Entinostat (Benzamide) | Vorinostat (Hydroxamate) | Biological Implication |
| HDAC 1 ( | ~0.2 - 0.5 µM | ~0.01 µM (10 nM) | Hydroxamates are more potent in cell-free assays. |
| HDAC 3 ( | ~0.5 - 1.7 µM | ~0.02 µM (20 nM) | Benzamides maintain Class I activity but require higher concentrations. |
| HDAC 6 ( | > 100 µM (Inactive) | ~0.01 µM (10 nM) | Critical Differentiator: Benzamides spare HDAC6, reducing toxicity related to tubulin acetylation. |
| Selectivity Profile | Class I Selective (HDAC 1, 2, 3) | Pan-HDAC (Class I, IIa, IIb, IV) | Benzamides offer a "cleaner" epigenetic target profile. |
| Cellular Potency | High (despite lower enzyme affinity) | High | Benzamide cellular efficacy often exceeds predicted biochemical potency due to residence time. |
Data synthesized from comparative studies [1][2].
Pharmacokinetics & Efficacy Implications[3][4]
The structural differences dictate the In Vivo performance.
-
Metabolic Stability: Hydroxamic acids are metabolically labile. They are prone to hydrolysis and glucuronidation, leading to short half-lives (
hours for Vorinostat in humans). -
Sustained Action: Benzamides are generally more stable (
hours for Entinostat). -
The "Hysteresis" Effect: Due to slow dissociation, benzamides maintain histone acetylation levels even after the free drug has been cleared from plasma. This allows for intermittent dosing schedules (e.g., once weekly) compared to the daily dosing required for hydroxamates [3].
Experimental Protocol: Fluorometric HDAC Activity Assay
To validate the biological activity of a benzamide derivative, a Fluorometric Activity Assay is the industry standard. This assay relies on a two-step enzymatic reaction.[1]
Protocol Overview
-
Principle: An acetylated lysine substrate conjugated to a fluorophore/aminomethylcoumarin (AMC) is incubated with the HDAC enzyme. If deacetylation occurs, the subsequent addition of a "Developer" (trypsin-like protease) cleaves the substrate, releasing the fluorescent AMC.[2]
-
Validation: Use Trichostatin A (TSA) as a positive control for inhibition.
Step-by-Step Methodology
-
Reagent Preparation:
-
Enzymatic Reaction (Step 1):
-
Add 10 µL diluted Enzyme to a black 96-well plate.
-
Add 5 µL Test Compound (or DMSO control).
-
Add 35 µL Substrate solution to initiate.
-
Incubation:30 minutes at 37°C .
-
Note: For benzamides, extended incubation (e.g., 60 mins) may be required to account for slow association kinetics [4].
-
-
Development (Step 2):
-
Add 50 µL Developer Solution (containing Trypsin and TSA to stop the HDAC reaction).
-
Incubation:15 minutes at Room Temperature .
-
-
Detection:
-
Read Fluorescence: Ex 350-380 nm / Em 440-460 nm .
-
Visualization: Assay Workflow
The following diagram details the logic flow of the fluorometric validation.
Caption: Workflow for the Fluorometric HDAC Activity Assay. TSA is added in Step 2 to quench the HDAC reaction immediately.
References
-
Beckers, T., et al. (2007).[5] "Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group." International Journal of Cancer, 121(5), 1138–1148. Link
-
Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[6] Journal of Biological Chemistry, 288(37), 26926–26943. Link
-
Kitir, B., et al. (2017).[7][8] "Chemical Editing of Macrocyclic Natural Products and Kinetic Profiling Reveal Slow, Tight-Binding Histone Deacetylase Inhibitors with Picomolar Affinities."[7] Biochemistry, 56(38), 5134–5146.[7] Link
-
Cayman Chemical.[2] (n.d.). "HDAC Fluorometric Activity Assay Kit Protocol." Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
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- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to the Validation of 3-Chloro-2-nitrobenzamide as a Putative Covalent Inhibitor Scaffold
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency and prolonged pharmacodynamic effects.[1] The rational design of these molecules, which form a stable bond with their target protein, has led to the development of breakthrough therapies for previously "undruggable" targets.[2] This guide provides an in-depth, experience-driven framework for the validation of a novel, hypothetical covalent inhibitor scaffold: 3-Chloro-2-nitrobenzamide .
While established "warheads" like acrylamides and chloroacetamides are prevalent, the exploration of new reactive groups is essential for expanding the toolkit of medicinal chemists.[3][4] Here, we will dissect the potential of 3-Chloro-2-nitrobenzamide, propose a mechanism of action, and detail the rigorous experimental workflow required to validate its utility as a covalent inhibitor scaffold. We will also objectively compare its projected performance with well-established alternatives, supported by illustrative experimental data.
The 3-Chloro-2-nitrobenzamide Scaffold: A Mechanistic Hypothesis
The structure of 3-Chloro-2-nitrobenzamide suggests a potential for covalent modification of nucleophilic amino acid residues in a protein's binding pocket. The key to its reactivity lies in the electron-withdrawing nitro group positioned ortho to the chlorine atom on the benzene ring. This arrangement strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) .[5][6]
Our central hypothesis is that a nucleophilic residue, most likely a cysteine due to the high nucleophilicity of its thiol group, would attack the carbon atom bearing the chlorine.[7][8] The nitro group would stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group and the formation of a stable thioether bond.[5]
Caption: Proposed SNAr mechanism for covalent modification by 3-Chloro-2-nitrobenzamide.
A Rigorous Workflow for Validating a Novel Covalent Inhibitor Scaffold
The validation of a new covalent inhibitor scaffold is a multi-step process that requires a convergence of biochemical, analytical, and cellular techniques. Each step is designed to build upon the last, providing a comprehensive picture of the molecule's behavior.
Caption: A streamlined workflow for the validation of a new covalent inhibitor scaffold.
Part 1: Confirmation of Covalent Adduct Formation via Mass Spectrometry
The definitive proof of covalent modification is the detection of the inhibitor-protein adduct by mass spectrometry (MS).[3] This technique provides an accurate mass measurement of the modified protein, confirming the formation of a covalent bond.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the target protein (e.g., a kinase with a known cysteine residue in the active site) with a 5-10 fold molar excess of 3-Chloro-2-nitrobenzamide in an MS-compatible buffer (e.g., 20 mM ammonium acetate) for various time points (e.g., 0, 1, 4, and 24 hours) at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
Desalting: Quench the reaction and remove non-covalently bound inhibitor and salts using a C4 ZipTip or other suitable desalting method.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein. A mass shift corresponding to the molecular weight of 3-Chloro-2-nitrobenzamide minus the mass of HCl (199.59 Da - 36.46 Da = 163.13 Da) would confirm covalent adduct formation.
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein (Vehicle) | 25,000.0 | 25,000.2 | - | Unmodified Protein |
| Protein + Inhibitor (4h) | 25,163.13 | 25,163.5 | +163.3 | Covalent Adduct Formed |
Table 1: Illustrative intact protein MS data for the validation of 3-Chloro-2-nitrobenzamide.
Part 2: Determination of Inhibition Kinetics (kinact/KI)
For irreversible inhibitors, the IC50 value is time-dependent and not a true measure of potency. The second-order rate constant, kinact/KI , is the gold standard for quantifying the efficiency of a covalent inhibitor.[4][9] This value combines the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact).
Experimental Protocol: kinact/KI Determination
-
Enzyme Assay Setup: Use a continuous or discontinuous enzyme assay that monitors substrate turnover over time (e.g., a fluorescence-based kinase assay).
-
Incubation: Pre-incubate the enzyme with a range of concentrations of 3-Chloro-2-nitrobenzamide for various time points.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate and co-factors.
-
Data Collection: Measure the reaction progress over time for each inhibitor concentration and pre-incubation time.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I])
-
| Parameter | 3-Chloro-2-nitrobenzamide (Hypothetical) |
| kinact (s-1) | 0.005 |
| KI (µM) | 10 |
| kinact/KI (M-1s-1) | 500 |
Table 2: Hypothetical kinetic parameters for 3-Chloro-2-nitrobenzamide.
Part 3: Assessment of Cellular Target Engagement
Biochemical activity does not always translate to cellular efficacy. It is crucial to demonstrate that the inhibitor can enter cells and bind to its intended target in a complex cellular environment.[5][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with various concentrations of 3-Chloro-2-nitrobenzamide or vehicle control for a defined period (e.g., 2 hours).
-
Heating: Aliquot the treated cells and heat them to a range of temperatures. Covalent binding should stabilize the target protein, increasing its melting temperature.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for each treatment condition. A rightward shift in the melting curve for the inhibitor-treated samples indicates target engagement.
| Treatment | Tm (°C) | ΔTm (°C) |
| Vehicle | 48.5 | - |
| 10 µM Inhibitor | 52.0 | +3.5 |
Table 3: Illustrative CETSA data demonstrating target engagement.
Comparison with Established Covalent Inhibitor Scaffolds
A critical part of validating a new scaffold is to benchmark it against existing technologies. Acrylamides and chloroacetamides are two of the most widely used electrophilic warheads in covalent drug discovery.[8]
| Feature | 3-Chloro-2-nitrobenzamide (Hypothetical) | Acrylamide | Chloroacetamide |
| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Michael Addition | Nucleophilic Substitution (SN2) |
| Reactivity | Moderate | Tunable (often high) | High |
| Selectivity | Potentially high for Cys | Can have off-target reactivity with other thiols (e.g., glutathione) | Generally less selective than acrylamides |
| Reversibility | Irreversible | Typically Irreversible | Irreversible |
| Potential Liabilities | Formation of nitro-aromatic metabolites | Potential for off-target Michael additions | High reactivity can lead to non-specific labeling |
Table 4: Comparison of 3-Chloro-2-nitrobenzamide with established covalent inhibitor scaffolds.
The proposed SNAr mechanism for 3-Chloro-2-nitrobenzamide could offer a distinct reactivity profile compared to Michael acceptors like acrylamides. The requirement for the specific electronic arrangement on the aromatic ring might lead to a lower intrinsic reactivity, which could translate to higher selectivity for the intended target over other biological nucleophiles. However, the potential for metabolic reduction of the nitro group would need to be carefully evaluated in later-stage drug development.
Conclusion
The validation of a novel covalent inhibitor scaffold is a meticulous but rewarding endeavor. While 3-Chloro-2-nitrobenzamide remains a hypothetical candidate, the framework presented here provides a comprehensive and scientifically rigorous path for its evaluation. Through a systematic approach combining mass spectrometry, enzyme kinetics, and cell-based target engagement assays, researchers can build a strong data package to support the advancement of new covalent modalities. The exploration of diverse reactive chemotypes, such as the one proposed here, is paramount to the continued success and evolution of covalent drug discovery.[3][4]
References
-
Recent advances in the development of covalent inhibitors - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]
-
Keserű, G. M., & Lőrincz, Z. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(5), 493-506. [Link]
-
Keserű, G. M., & Lőrincz, Z. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(5), 493–506. [Link]
-
Demystifying Functional Parameters for Irreversible Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2024, August 8). Retrieved February 24, 2026, from [Link]
-
Zhao, Z., & Liu, Y. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1398. [Link]
-
Kovač, A., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 243, 114781. [Link]
-
Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024, June 24). Retrieved February 24, 2026, from [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]
-
Liu, Y., & Zhao, Z. (2022). Advanced approaches of developing targeted covalent drugs. MedChemComm, 13(5), 875-886. [Link]
-
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 24, 2026, from [Link]
-
Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry | Journal of the American Chemical Society - ACS Publications. (2021, March 24). Retrieved February 24, 2026, from [Link]
-
Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
2-Nitrochlorobenzene - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.). Retrieved February 24, 2026, from [Link]
-
(PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives - ResearchGate. (2022, March 4). Retrieved February 24, 2026, from [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes - Canadian Science Publishing. (n.d.). Retrieved February 24, 2026, from [Link]
-
21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor. (n.d.). Retrieved February 24, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
